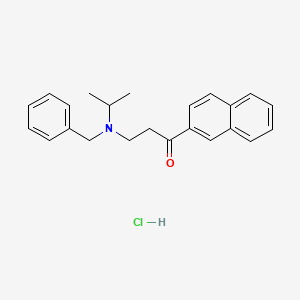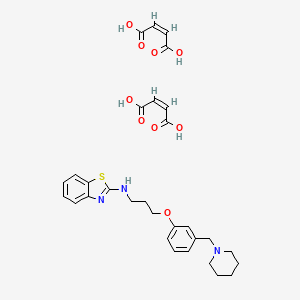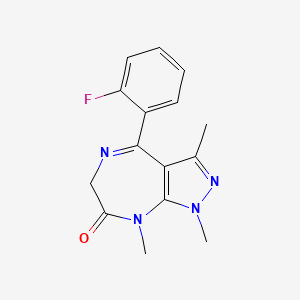![molecular formula C18H18Cl2N6O B1684482 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea CAS No. 179343-17-0](/img/structure/B1684482.png)
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
説明
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (hereafter referred to as “Compound X”) is a small organic molecule that has been studied extensively in the scientific community due to its potential applications in various fields. Synthesis Method The synthesis of Compound X involves several steps. The first step is to prepare the precursor molecule, 2-amino-6-chloro-pyrido[2,3-d]pyrimidine. This is done by reacting 2-amino-6-chloropyrimidine with an appropriate amount of aqueous potassium hydroxide. The resulting product is then treated with tert-butyl isocyanate in aqueous dimethylformamide to form the desired compound. Scientific Research Applications Compound X has been studied extensively for its potential applications in both in vivo and in vitro research. In vivo studies have focused on its use as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. In vitro studies have focused on its ability to inhibit the growth of various cancer cell lines, as well as its potential to induce apoptosis in these cells. Mechanism of Action The exact mechanism of action of Compound X is still under investigation. However, it is believed that it works by inhibiting the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. This inhibition results in the inhibition of cell proliferation and eventually apoptosis in the target cells. Biological Activity Compound X has been studied for its potential biological activity in both in vivo and in vitro studies. In vivo studies have demonstrated that it can inhibit the growth of various cancer cell lines, as well as induce apoptosis in these cells. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. Biochemical and Physiological Effects Compound X has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as thymidylate synthase, and can also affect the expression of certain genes. In vivo studies have demonstrated that it can affect the metabolism of certain drugs by inhibiting their absorption or metabolism. Pharmacodynamics Compound X has been studied for its potential pharmacodynamic effects. In vitro studies have demonstrated that it can affect the absorption, metabolism, and elimination of certain drugs. In vivo studies have shown that it can affect the pharmacokinetics of certain drugs, such as their absorption, metabolism, and elimination. Advantages and Limitations for Lab Experiments Compound X has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is also relatively insoluble in aqueous solutions, which can limit its use in some experiments. Future Directions The potential applications of Compound X are still being explored. Future research could focus on further elucidating its mechanism of action, exploring its effects on other enzymes, and investigating its potential therapeutic applications in various diseases. Additionally, further research could explore its potential effects on drug absorption, metabolism, and elimination, as well as its effects on gene expression. Finally, Compound X could be studied for its potential use in the diagnosis and treatment of various diseases, such as cancer.
科学的研究の応用
Anion Receptor Development
Thioamides, urea, and thiourea derivatives have been synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes, acting as receptors for anions through hydrogen bonding and electrostatic interactions. This research offers insights into the potential applications of urea derivatives in the development of luminescent anion receptors (Odago et al., 2011).
Antimicrobial and Antioxidant Agents
Pyrimidinyl benzazolyl urea derivatives have been synthesized, showing prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Some compounds with benzoxazole moiety exhibited greater radical scavenging activity, suggesting their use as potential antimicrobial and antioxidant agents (Basha et al., 2021).
Synthetic Methods for Heterocyclic Compounds
Novel methods for synthesizing heterocyclic nitrogen compounds, starting from pyromellitic dianhydride, have been explored, leading to the formation of condensed dipyrrole, dibenzoxazine, and dipyridazine derivatives. These methods open new pathways for the synthesis of complex heterocyclic structures using urea derivatives (Abo-Bakr et al., 2012).
Receptor Tyrosine Kinase Inhibitors
The discovery of potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinases has been reported. These inhibitors, based on N-aryl-N'-pyrimidin-4-yl urea structures, demonstrate significant antitumor activity in models overexpressing wild-type FGFR3, highlighting their potential therapeutic use as anticancer agents (Guagnano et al., 2011).
特性
IUPAC Name |
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSNCZYJCOEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



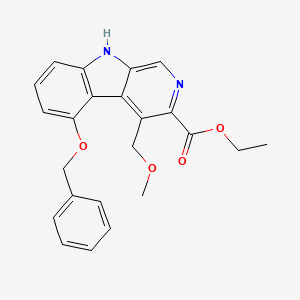
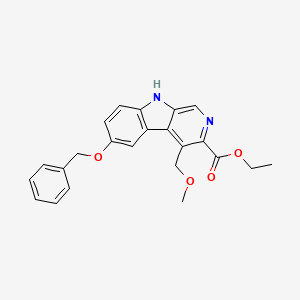
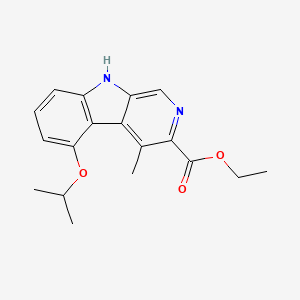
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
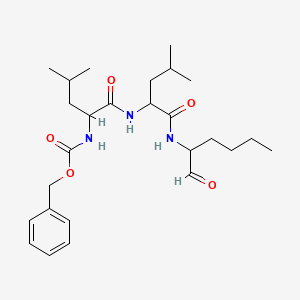
![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)
![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)
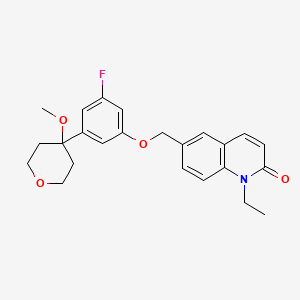
![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
